pyrazolo[1,5-a]pyridin-3-yl-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone
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Overview
Description
Pyrazolo[1,5-a]pyridin-3-yl-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazolo[1,5-a]pyridine core, which is known for its pharmacological activities, making it a significant molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyridin-3-yl-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone typically involves multi-step organic reactions One common approach starts with the formation of the pyrazolo[1,5-a]pyridine core through cyclization reactions involving pyridine derivatives and hydrazine
Formation of Pyrazolo[1,5-a]pyridine Core: This can be achieved through cycloaddition reactions.
Introduction of Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrazolo[1,5-a]pyridine core.
Attachment of Imidazole Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow chemistry to scale up the reactions efficiently. The conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and imidazole moieties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolo[1,5-a]pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, trifluoromethyl iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the core structure.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, pyrazolo[1,5-a]pyridin-3-yl-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone has shown potential as a pharmacophore in drug design. It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has been explored as a candidate for treating various diseases due to its ability to modulate biological pathways.
Industry
Industrially, this compound can be used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridin-3-yl-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound can inhibit or activate these targets, leading to changes in cellular functions. For example, it may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in inhibiting cell proliferation.
Uniqueness
Pyrazolo[1,5-a]pyridin-3-yl-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone is unique due to its trifluoromethyl-imidazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biological systems.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-yl-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O/c18-17(19,20)14-9-21-15(23-14)11-4-3-6-24(10-11)16(26)12-8-22-25-7-2-1-5-13(12)25/h1-2,5,7-9,11H,3-4,6,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQPCPGIBQBRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3C=CC=CN3N=C2)C4=NC=C(N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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